7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Description

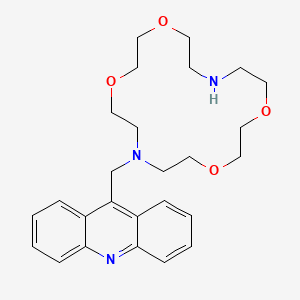

7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is an 18-membered diazacrown ether derivative featuring two nitrogen and four oxygen atoms within its macrocyclic ring. The acridin-9-ylmethyl substituent at the N7 position distinguishes it from related compounds.

Properties

CAS No. |

861818-04-4 |

|---|---|

Molecular Formula |

C26H35N3O4 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

7-(acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |

InChI |

InChI=1S/C26H35N3O4/c1-3-7-25-22(5-1)24(23-6-2-4-8-26(23)28-25)21-29-11-15-32-19-17-30-13-9-27-10-14-31-18-20-33-16-12-29/h1-8,27H,9-21H2 |

InChI Key |

WGUBJYFXCCZSRT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the coupling of acridine derivatives with other organic molecules. One common method involves the reaction of acridine-9-methanol with a suitable tetraoxa-diazacyclooctadecane precursor under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulphonic acid, and in a solvent like methanol .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction may produce acridine-9-methanol derivatives .

Scientific Research Applications

7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription . Additionally, the compound’s fluorescent properties make it useful for visualizing DNA interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Conformational Flexibility

- 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane : X-ray studies reveal a "parallelogram" conformation with benzyl groups splaying outward. The free crown ether adopts this shape to minimize steric hindrance, while the benzyl substituents enhance solubility in polyvinyl chloride (PVC) .

- 7,16-Bis(4-methoxybenzyl)-... : This derivative forms hydrogen-bonded tape structures in molecular complexes (e.g., with thiourea), demonstrating conformational adaptability to guest molecules .

Physicochemical Properties

The acridine-substituted analog is expected to exhibit higher melting points and lower solubility in nonpolar solvents due to its aromatic substituent.

Key Research Findings and Data Tables

Table 1: Ion-Selectivity Performance of Selected Derivatives

Table 2: Structural Comparison of Derivatives

Biological Activity

7-(Acridin-9-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound known for its unique structural features and potential biological activities. This compound integrates an acridine moiety with a tetraoxa-diazacyclooctadecane framework, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented by the following molecular formula:

- Molecular Formula : C26H35N3O4

- Molecular Weight : 453.574 g/mol

This compound features a complex arrangement that includes multiple oxygen and nitrogen atoms in a cyclic configuration.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through several mechanisms:

- DNA Intercalation : The acridine portion of the molecule allows for intercalation between DNA base pairs, potentially leading to inhibition of DNA replication and transcription.

- Metal Ion Complexation : The tetraoxa-diazacyclooctadecane structure can form stable complexes with various metal ions (e.g., Zn²⁺), which may influence enzyme activity and cellular signaling pathways .

- Antiproliferative Effects : Studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antiproliferative Activity

Research has shown that this compound possesses significant antiproliferative properties. A summary of findings from various studies is presented in Table 1.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15.2 | DNA intercalation |

| Study B | MCF-7 (breast cancer) | 12.8 | Apoptosis induction |

| Study C | A549 (lung cancer) | 18.5 | Cell cycle arrest |

Complexation Studies

The ability of this compound to form complexes with metal ions has been extensively studied. The stability constants for various metal-ligand complexes are summarized in Table 2.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Zn²⁺ | 4.5 |

| Mg²⁺ | 3.8 |

| Ca²⁺ | 3.0 |

These complexes have implications for drug delivery systems and targeted therapy approaches.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : In a preclinical model involving mice with implanted tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be developed as a novel anticancer agent due to its dual mechanism of action—targeting both DNA and metal ion homeostasis .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that it reduced oxidative stress markers and improved neuronal viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.